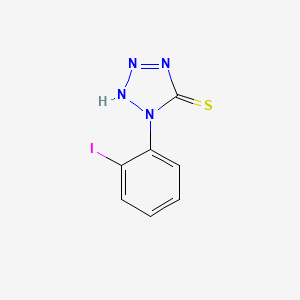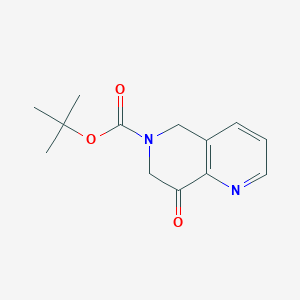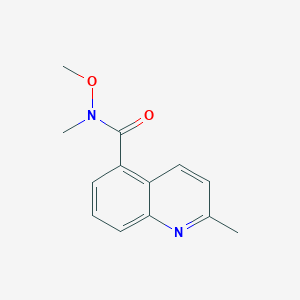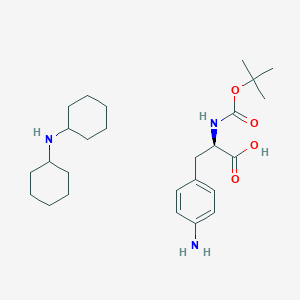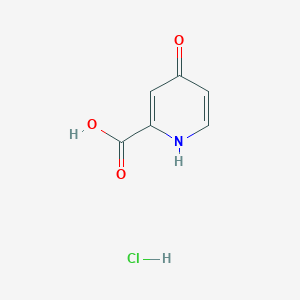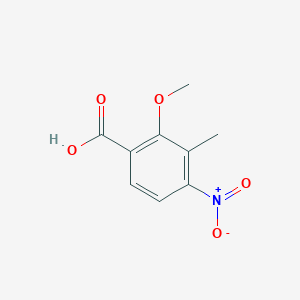
2-Methoxy-3-methyl-4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-methyl-4-nitrobenzoic acid is an organic compound belonging to the class of nitrobenzoic acids It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring, along with a carboxylic acid group (-COOH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methyl-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-methoxy-3-methylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-3-methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-methoxy-3-methyl-4-aminobenzoic acid.
Substitution: Formation of halogenated derivatives such as 2-methoxy-3-methyl-4-bromobenzoic acid.
Applications De Recherche Scientifique
2-Methoxy-3-methyl-4-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-methyl-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The methoxy and methyl groups influence the compound’s lipophilicity and ability to penetrate biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, affecting their function .
Comparaison Avec Des Composés Similaires
2-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the methyl group.
2-Methyl-3-nitrobenzoic acid: Similar structure but lacks the methoxy group.
4-Nitrobenzoic acid: Lacks both the methoxy and methyl groups.
Uniqueness: 2-Methoxy-3-methyl-4-nitrobenzoic acid is unique due to the combined presence of methoxy, methyl, and nitro groups on the benzene ring.
Propriétés
Formule moléculaire |
C9H9NO5 |
|---|---|
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
2-methoxy-3-methyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H9NO5/c1-5-7(10(13)14)4-3-6(9(11)12)8(5)15-2/h3-4H,1-2H3,(H,11,12) |
Clé InChI |
ZXEPCJNYTSCBPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1OC)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


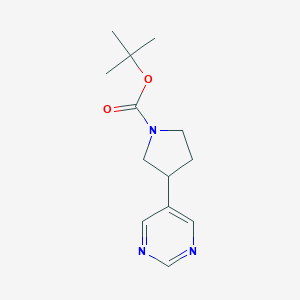
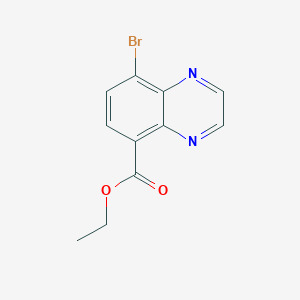
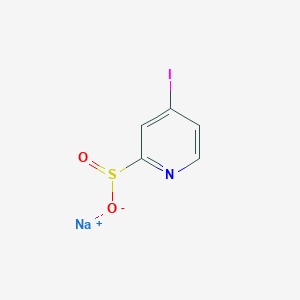
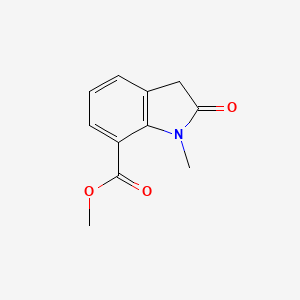


![5-Methylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B13671067.png)
